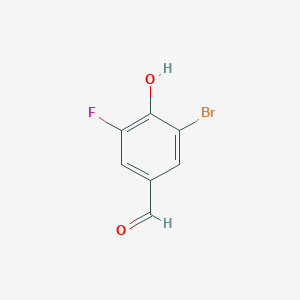

3-Bromo-5-fluoro-4-hydroxybenzaldehyde

概要

説明

3-Bromo-5-fluoro-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrFO2. It is a derivative of benzaldehyde, featuring bromine, fluorine, and hydroxyl functional groups attached to the benzene ring.

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Bromo-5-fluoro-4-hydroxybenzaldehyde involves the bromination and fluorination of 4-hydroxybenzaldehyde. The process typically includes the following steps:

Bromination: 4-hydroxybenzaldehyde is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 3-position of the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

3-Bromo-5-fluoro-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 3-Bromo-5-fluoro-4-hydroxybenzoic acid.

Reduction: 3-Bromo-5-fluoro-4-hydroxybenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

One of the prominent applications of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde is in the synthesis of curcuminoid derivatives, which have shown promising anticancer properties. Studies indicate that these derivatives exhibit a half-maximal inhibitory concentration (IC) of approximately 0.75 μM against the human ovarian cancer cell line A2780. This suggests potential therapeutic uses in oncology, particularly for targeting specific cancer types .

Anti-inflammatory Properties

The compound has also been utilized to create hydrazone derivatives through aldehyde-amine condensation. These derivatives have demonstrated potent inhibitory effects on macrophage migration, indicating their potential use in anti-inflammatory therapies. This application is particularly relevant in conditions characterized by excessive inflammation .

Organic Synthesis Applications

Synthesis Intermediate

this compound serves as a versatile building block in organic synthesis. It is employed in the preparation of various biologically active compounds and complex organic molecules. Its functional groups allow for diverse chemical reactions, including aldol condensations and other coupling reactions that are crucial in synthesizing larger scaffolds with biological relevance .

Development of Novel Compounds

The compound's unique structure allows chemists to modify it further to develop novel compounds with enhanced properties. For instance, researchers have synthesized bis-indole derivatives that act as dual ligands for nuclear receptors, showcasing the compound's utility in developing new pharmacological agents .

Case Studies and Research Findings

作用機序

The mechanism of action of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. The presence of bromine, fluorine, and hydroxyl groups allows for diverse chemical modifications, making it a versatile intermediate in various synthetic pathways .

類似化合物との比較

Similar Compounds

3-Fluoro-4-hydroxybenzaldehyde: Similar structure but lacks the bromine atom.

3-Bromo-4-hydroxybenzaldehyde: Similar structure but lacks the fluorine atom.

5-Bromo-2-fluorobenzaldehyde: Different substitution pattern on the benzene ring.

Uniqueness

3-Bromo-5-fluoro-4-hydroxybenzaldehyde is unique due to the simultaneous presence of bromine, fluorine, and hydroxyl groups on the benzene ring.

生物活性

3-Bromo-5-fluoro-4-hydroxybenzaldehyde is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications in drug discovery, supported by relevant data tables and research findings.

Molecular Characteristics:

- Chemical Formula: C7H5BrF1O2

- Molecular Weight: 221.02 g/mol

- CAS Number: 178546-34-4

Structural Features:

The compound contains a bromine atom at the 3-position and a fluorine atom at the 5-position of the benzaldehyde ring, along with a hydroxyl group at the 4-position. This unique arrangement contributes to its biological activity and reactivity.

Biological Activity

This compound exhibits significant biological activities, which include:

1. Anticancer Activity:

Research indicates that derivatives synthesized from this compound show potent inhibitory effects on various cancer cell lines. For instance, certain curcuminoid analogues derived from it have shown half-maximal inhibitory concentration (IC50) values as low as 0.75 μM against human ovarian cancer cells (A2780) .

2. Anti-inflammatory Properties:

The compound has been reported to exhibit anti-inflammatory activity by inhibiting macrophage migration. This action is crucial in managing inflammatory diseases .

3. Enzyme Inhibition:

Studies have demonstrated that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is relevant in drug metabolism . The inhibition profile suggests potential interactions with other drugs metabolized by this enzyme.

Case Studies

Several studies have highlighted the biological relevance of this compound:

Case Study 1: Anticancer Activity

A study focused on synthesizing hydrazone derivatives from this compound showed that these derivatives possess significant anticancer properties against various cell lines, reinforcing the potential for therapeutic applications in oncology .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that specific derivatives could inhibit macrophage migration, suggesting a mechanism for reducing inflammation in chronic diseases .

Data Table of Biological Activities

特性

IUPAC Name |

3-bromo-5-fluoro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLFKQZWBRMALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595694 | |

| Record name | 3-Bromo-5-fluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185345-46-4 | |

| Record name | 3-Bromo-5-fluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。